molecular formula C13H18BrN B3278495 4-(4-Bromo-phenyl)-1-ethyl-piperidine CAS No. 678996-45-7

4-(4-Bromo-phenyl)-1-ethyl-piperidine

Cat. No.: B3278495
CAS No.: 678996-45-7
M. Wt: 268.19 g/mol
InChI Key: LTXQZWNUNQCUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-phenyl)-1-ethyl-piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a piperidine ring through an ethyl chain The molecular formula of this compound is C13H18BrN, and it has a molecular weight of approximately 26819 g/mol

Scientific Research Applications

4-(4-Bromo-phenyl)-1-ethyl-piperidine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe in biological assays to study receptor-ligand interactions or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 4-bromo-phenylboronic acid is coupled with 1-ethyl-piperidine in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenyl)-1-ethyl-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-1-ethyl-piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom on the phenyl ring can enhance the compound’s binding affinity through halogen bonding interactions. Additionally, the piperidine ring can interact with various biological targets, influencing their function.

Comparison with Similar Compounds

4-(4-Bromo-phenyl)-1-ethyl-piperidine can be compared with other similar compounds, such as:

    4-(4-Chloro-phenyl)-1-ethyl-piperidine: Similar structure but with a chlorine atom instead of bromine. The bromine atom in this compound may provide different electronic properties and reactivity.

    4-(4-Fluoro-phenyl)-1-ethyl-piperidine: Contains a fluorine atom, which can significantly alter the compound’s lipophilicity and metabolic stability.

    4-(4-Methyl-phenyl)-1-ethyl-piperidine: The presence of a methyl group instead of a halogen can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

4-(4-bromophenyl)-1-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXQZWNUNQCUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-phenyl)-1-ethyl-piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-phenyl)-1-ethyl-piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-phenyl)-1-ethyl-piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-phenyl)-1-ethyl-piperidine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-phenyl)-1-ethyl-piperidine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-phenyl)-1-ethyl-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.